1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pent-4-en-1-one
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Overview
Description
1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pent-4-en-1-one is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a triazolo ring fused to a pyridazine ring, and a piperidine moiety. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pent-4-en-1-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
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Formation of the Triazolopyridazine Core: : The synthesis begins with the formation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions. For example, a cyclopropyl-substituted hydrazine can be reacted with a suitable pyridazine derivative in the presence of a cyclizing agent .
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Introduction of the Piperidine Moiety: This can be accomplished through a nucleophilic substitution reaction, where the triazolopyridazine core is reacted with a piperidine derivative .
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Formation of the Pent-4-en-1-one Side Chain: : The final step involves the formation of the pent-4-en-1-one side chain. This can be achieved through a series of reactions, including alkylation and oxidation, to introduce the desired functional group .
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability. This can include the use of alternative reagents, catalysts, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of oxidized derivatives with different functional groups .
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Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can lead to the formation of reduced derivatives with altered chemical properties .
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Substitution: : The compound can undergo nucleophilic substitution reactions, where specific functional groups are replaced by other nucleophiles. Common reagents for these reactions include halides and amines .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pent-4-en-1-one has several scientific research applications, including:
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Medicinal Chemistry: : The compound is of interest in the development of new pharmaceuticals due to its unique structure and potential biological activity. It has been studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent .
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Biological Research: : The compound can be used as a tool in biological research to study the effects of triazolopyridazine derivatives on various biological pathways and targets .
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Industrial Applications: : The compound may have applications in the development of new materials and chemical processes. Its unique structure can be exploited for the design of novel catalysts and other functional materials .
Mechanism of Action
The mechanism of action of 1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
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Enzyme Inhibition: : The compound may act as an inhibitor of specific enzymes involved in various biological processes. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer activity.
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Receptor Binding: : The compound may bind to specific receptors on the surface of cells, modulating their activity and leading to various biological effects. This mechanism is relevant to its potential anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pent-4-en-1-one can be compared with other similar compounds, such as:
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1,2,4-Triazolo[3,4-b]pyridazines: : These compounds share the triazolopyridazine core but may have different substituents. They are also studied for their potential biological activities.
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Piperidine Derivatives: : Compounds with a piperidine moiety are of interest in medicinal chemistry due to their diverse biological activities. The presence of the piperidine ring in this compound contributes to its unique properties.
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Cyclopropyl-Substituted Compounds: : The cyclopropyl group is known for its ability to modulate the biological activity of compounds. Similar compounds with cyclopropyl substituents are studied for their potential therapeutic applications.
Properties
Molecular Formula |
C18H23N5O |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pent-4-en-1-one |
InChI |
InChI=1S/C18H23N5O/c1-2-3-4-17(24)22-11-9-14(10-12-22)18-20-19-16-8-7-15(13-5-6-13)21-23(16)18/h2,7-8,13-14H,1,3-6,9-12H2 |
InChI Key |
JMRGDYBUNRAOBV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)N1CCC(CC1)C2=NN=C3N2N=C(C=C3)C4CC4 |
Origin of Product |
United States |
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